4,4,5,5-Tetramethyl-2-(2',3',4',5'-tetrahydro[2,2'-bifuran]-5-yl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(2’,3’,4’,5’-tetrahydro[2,2’-bifuran]-5-yl)-1,3,2-dioxaborolane: is a boron-containing organic compound It is characterized by its unique structure, which includes a dioxaborolane ring and a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(2’,3’,4’,5’-tetrahydro[2,2’-bifuran]-5-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a tetrahydrofuran derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4,4,5,5-Tetramethyl-2-(2’,3’,4’,5’-tetrahydro[2,2’-bifuran]-5-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron moiety to a borohydride.
Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, 4,4,5,5-Tetramethyl-2-(2’,3’,4’,5’-tetrahydro[2,2’-bifuran]-5-yl)-1,3,2-dioxaborolane is used as a building block for the synthesis of complex molecules. It is particularly useful in cross-coupling reactions to form carbon-carbon bonds .
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of boron-containing drugs. Its unique structure allows for interactions with biological molecules, making it a candidate for drug design and development.
Industry: In materials science, this compound is used in the synthesis of polymers and advanced materials. Its boron content can impart unique properties such as increased thermal stability and electronic conductivity.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(2’,3’,4’,5’-tetrahydro[2,2’-bifuran]-5-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich species, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application, whether in organic synthesis or biological systems .
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the tetrahydrofuran moiety.
4,4,5,5-Tetramethyl-2-(2’,3’,4’,5’-tetrahydro[2,2’-bifuran]-5-yl)-1,3,2-dioxaborolane: Similar structure with different substituents on the dioxaborolane ring.
Uniqueness: The presence of the tetrahydrofuran moiety in 4,4,5,5-Tetramethyl-2-(2’,3’,4’,5’-tetrahydro[2,2’-bifuran]-5-yl)-1,3,2-dioxaborolane imparts unique chemical properties, making it more versatile in various chemical reactions compared to its analogs
Properties
Molecular Formula |
C14H21BO4 |
---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(oxolan-2-yl)furan-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)12-8-7-11(17-12)10-6-5-9-16-10/h7-8,10H,5-6,9H2,1-4H3 |
InChI Key |
SEMQSAPIFJJCMP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(O2)C3CCCO3 |
Origin of Product |
United States |
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